3-Cyano-2-formylbenzoic acid is an aromatic compound characterized by the presence of a cyano group and a formyl group attached to a benzoic acid framework. Its molecular formula is and it has a molecular weight of approximately 175.14 g/mol . This compound typically appears as a crystalline solid and is notable for its reactivity due to the functional groups present, which allow it to participate in various
Common reagents for these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively.
The synthesis of 3-cyano-2-formylbenzoic acid typically involves multi-step organic reactions. A common method includes:
Industrial methods may utilize continuous flow chemistry techniques to improve efficiency and yield during synthesis .
3-Cyano-2-formylbenzoic acid finds applications across various fields:
Interaction studies involving 3-cyano-2-formylbenzoic acid focus on its ability to bind with proteins or enzymes, which could lead to insights into its biological activity. Preliminary studies suggest that compounds with similar structures may exhibit interactions that could be therapeutically relevant, although specific data on this compound are still emerging .
Several compounds share structural similarities with 3-cyano-2-formylbenzoic acid. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
3-Formylbenzoic Acid | Lacks cyano group | Less reactive compared to 3-cyano-2-formylbenzoic acid |
6-Cyano-2-formylbenzoic Acid | Cyano group at a different position | Different reactivity profile due to positional changes |
5-Bromo-3-cyano-2-formylbenzoic Acid | Contains bromine in addition to cyano | Increased reactivity due to bromine substitution |
The uniqueness of 3-cyano-2-formylbenzoic acid lies in its specific combination of functional groups (cyano and formyl) on the benzoic acid structure. This configuration provides diverse pathways for